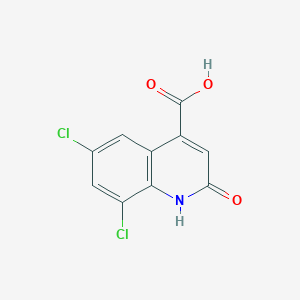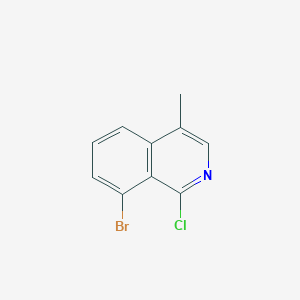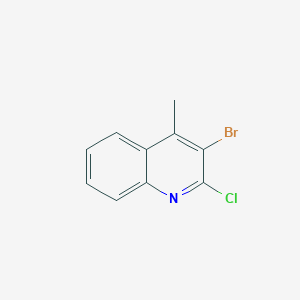
2-(Difluoromethoxy)naphthalene-6-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethoxy)naphthalene-6-acetic acid is a chemical compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a difluoromethoxy group attached to the naphthalene ring, which significantly influences its chemical properties and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)naphthalene-6-acetic acid typically involves the introduction of the difluoromethoxy group onto the naphthalene ring, followed by the acetic acid functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product, with minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethoxy)naphthalene-6-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-(Difluoromethoxy)naphthalene-6-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structural features make it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethoxy)naphthalene-6-acetic acid involves its interaction with specific molecular targets, leading to various biological effects. The difluoromethoxy group plays a crucial role in modulating the compound’s reactivity and binding affinity to these targets. The pathways involved may include enzyme inhibition, receptor binding, or modulation of signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
2-(Difluoromethoxy)acetic acid: Shares the difluoromethoxy group but lacks the naphthalene ring.
Naphthalene-2-acetic acid: Contains the naphthalene ring but lacks the difluoromethoxy group.
Uniqueness
2-(Difluoromethoxy)naphthalene-6-acetic acid is unique due to the combination of the difluoromethoxy group and the naphthalene ring, which imparts distinct chemical and biological properties. This combination enhances its potential for various applications compared to similar compounds that lack one of these features.
Propiedades
Fórmula molecular |
C13H10F2O3 |
|---|---|
Peso molecular |
252.21 g/mol |
Nombre IUPAC |
2-[6-(difluoromethoxy)naphthalen-2-yl]acetic acid |
InChI |
InChI=1S/C13H10F2O3/c14-13(15)18-11-4-3-9-5-8(6-12(16)17)1-2-10(9)7-11/h1-5,7,13H,6H2,(H,16,17) |
Clave InChI |
JJYHIKAEISGYMZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2)OC(F)F)C=C1CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


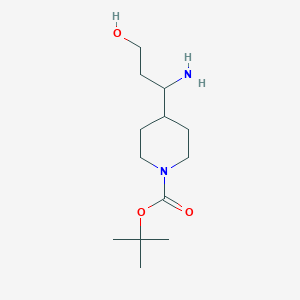
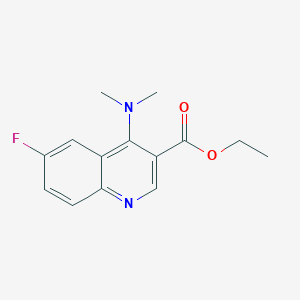
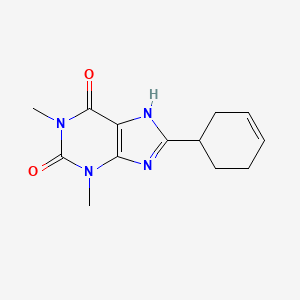



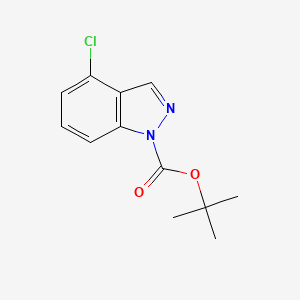
![tert-Butyl 5-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B11859695.png)

![N-(3-Methylnaphtho[1,2-b]thiophen-2-yl)acetamide](/img/structure/B11859699.png)
